molecular formula C12H12BrN3 B12894466 2-(4-Bromophenyl)-1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine CAS No. 143696-99-5

2-(4-Bromophenyl)-1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine

Cat. No.: B12894466
CAS No.: 143696-99-5
M. Wt: 278.15 g/mol
InChI Key: FQYJLUVFIWYCSA-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse pharmacological and biological activities, making them significant in medicinal chemistry and drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 4-bromoacetophenone with various diamines in the presence of a catalyst . The reaction conditions often involve heating the mixture under reflux in a suitable solvent such as ethanol or water .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors to ensure consistent product quality and yield. The use of environmentally benign solvents and catalyst-free approaches is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom allows for further functionalization, making it a versatile intermediate in synthetic chemistry .

Properties

CAS No.

143696-99-5

Molecular Formula

C12H12BrN3

Molecular Weight

278.15 g/mol

IUPAC Name

2-(4-bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C12H12BrN3/c13-10-4-2-9(3-5-10)11-8-16-7-1-6-14-12(16)15-11/h2-5,8H,1,6-7H2,(H,14,15)

InChI Key

FQYJLUVFIWYCSA-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=NC(=CN2C1)C3=CC=C(C=C3)Br

Origin of Product

United States

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